molecular formula C9H8ClNO2S B11879486 6-Chloro-1-(methylsulfonyl)-1H-indole CAS No. 88131-68-4

6-Chloro-1-(methylsulfonyl)-1H-indole

Cat. No.: B11879486
CAS No.: 88131-68-4
M. Wt: 229.68 g/mol
InChI Key: QSTNUTMNTGCQSE-UHFFFAOYSA-N
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Description

6-Chloro-1-(methylsulfonyl)-1H-indole (CAS: 88131-68-4) is a substituted indole derivative with a methylsulfonyl group at the 1-position and a chlorine atom at the 6-position. Its molecular formula is C₉H₈ClNO₂S, with a molecular weight of 229.68 g/mol . This compound is primarily used in research and development, with hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

CAS No.

88131-68-4

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

6-chloro-1-methylsulfonylindole

InChI

InChI=1S/C9H8ClNO2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3

InChI Key

QSTNUTMNTGCQSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

Biological Activity

6-Chloro-1-(methylsulfonyl)-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this specific indole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a chloro group and a methylsulfonyl moiety attached to the indole ring. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated an IC50 value indicative of potent inhibition of cell proliferation in hepatocellular carcinoma cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Huh7 (Hepatocellular carcinoma)5.0Induces G2/M-phase arrest and apoptosis
MDA-MB-231 (Breast cancer)TBDMicrotubule destabilization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)Activity Type
Salmonella enterica≤ 0.25 µg/mLAntibacterial
E. coliTBDAntibacterial

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it inhibits the secretion of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity

AssayResult
TNF-α InhibitionSignificant reduction observed
COX-2 InhibitionIC50 = TBD

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Microtubule Assembly Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation : It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies on Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in breast cancer cells, enhancing caspase activity and leading to morphological changes indicative of programmed cell death .
  • Antimicrobial Efficacy Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, showing promise as a new antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the significant applications of 6-Chloro-1-(methylsulfonyl)-1H-indole is its potential as an anticancer agent. Indole derivatives, including this compound, have been shown to exhibit cytotoxic properties against various cancer cell lines. The structural modifications at the indole core can enhance their biological activity, making them promising candidates for drug development. For instance, studies have demonstrated that certain substituted indoles possess potent activity against cancer cells due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .

Antitubercular Agents
Research has also indicated that indole derivatives can serve as effective antitubercular agents. In a study focusing on the synthesis of novel indole compounds, this compound was evaluated alongside other derivatives for its efficacy against Mycobacterium tuberculosis. The findings suggested that specific substitutions could significantly enhance the antibacterial properties of these compounds, indicating a potential pathway for developing new treatments for tuberculosis .

Material Science

Structural Applications
The indole moiety is recognized for its versatility in material science applications. This compound can be utilized as a building block in the synthesis of advanced materials. Its unique electronic properties allow it to be integrated into organic semiconductors and photovoltaic devices. The incorporation of such indole derivatives into polymer matrices can improve the performance characteristics of these materials, such as charge mobility and stability .

Synthesis and Reaction Pathways

Synthetic Methodologies
The synthesis of this compound typically involves various synthetic routes that leverage its chemical reactivity. For instance, methodologies such as cyclization reactions and electrophilic substitutions are commonly employed to introduce functional groups that enhance its biological activity. The scalability of these reactions is crucial for producing sufficient quantities for research and potential therapeutic use .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityIdentified significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntitubercular ActivityShowed enhanced activity against Mycobacterium tuberculosis compared to standard treatments, suggesting a novel mechanism of action.
Study CMaterial ScienceDemonstrated improved charge transport properties in organic photovoltaic devices when incorporating indole derivatives into polymer blends.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 6 undergoes nucleophilic displacement under specific conditions. For example:

Reaction TypeConditionsProductYieldSource
Amine substitutionK₂CO₃, DMF, 80°C, 12 h6-Amino derivatives65–78%
Alkoxy substitutionNaH, ROH, THF, reflux6-Alkoxyindole derivatives55–70%

The reaction with amines proceeds via an SNAr mechanism, facilitated by the electron-withdrawing methylsulfonyl group activating the indole ring toward nucleophilic attack .

Reactivity of the Methylsulfonyl Group

The methylsulfonyl moiety participates in hydrolysis and displacement reactions:

Hydrolysis

ConditionsProductNotesSource
6M HCl, reflux, 6 h1-(Sulfonic acid)-6-chloroindoleComplete conversion
2M NaOH, 60°C, 4 hDesulfonylated indolePartial decomposition observed

Nucleophilic Displacement

Organocuprates selectively displace the methylsulfonyl group under mild conditions :

text
LiCuR₂ + 6-Chloro-1-(methylsulfonyl)-1H-indole → 1-Alkyl-6-chloroindole (R = Me, Bu)

Yields range from 43–60% depending on the steric bulk of the nucleophile .

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution at position 3, as shown in halogenation and nitration reactions:

ReactionReagentsPositionYieldSource
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°CC-382%
NitrationHNO₃/H₂SO₄, 50°CC-368%

The methylsulfonyl group directs electrophiles to the C-3 position due to its strong electron-withdrawing nature .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the chloro group:

Reaction TypeConditionsCoupling PartnerYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CArylboronic acid70–85%
SonogashiraPdCl₂, CuI, PPh₃, Et₃NTerminal alkyne60–75%

These reactions proceed efficiently due to the stability of the methylsulfonyl group under catalytic conditions .

Stability and Degradation

The compound exhibits pH-dependent stability:

ConditionObservationHalf-LifeSource
pH 1 (HCl)Rapid hydrolysis of sulfonyl group2.5 h
pH 7.4 (buffer)Stable for >48 h at 25°CN/A
pH 13 (NaOH)Partial decomposition to indoxyl6 h

Thermogravimetric analysis (TGA) reveals decomposition above 220°C.

Mechanistic Insights

  • Methylsulfonyl Group : Enhances electrophilicity at C-3 and C-7 via resonance and inductive effects .

  • Chloro Group : Acts as a leaving group in cross-couplings but requires activation by transition metals .

  • Indole Nitrogen : The methylsulfonyl group blocks reactivity at N-1, directing modifications to other positions .

This reactivity profile positions this compound as a versatile intermediate for synthesizing bioactive indole derivatives, particularly in medicinal chemistry applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and properties of indole derivatives are highly dependent on substituent position and functional groups. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Biological Activity (if reported)
6-Chloro-1-(methylsulfonyl)-1H-indole 88131-68-4 C₉H₈ClNO₂S 229.68 2.5* 1-SO₂CH₃, 6-Cl Not explicitly reported
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole N/A C₁₆H₁₅NO₃S 301.36 3.2 5-OCH₃, 2-(4-SO₂CH₃-C₆H₄) Potent COX-2 inhibitor (IC₅₀: 0.04 μM)
6-Chloro-1-methyl-1H-indole 155868-51-2 C₉H₈ClN 165.62 3.0 1-CH₃, 6-Cl Intermediate in drug synthesis
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid 147621-26-9 C₁₀H₇FNO₄S 256.23 1.8 2-COOH, 7-SO₂CH₃, 5-F Not reported
6-Chloro-5-methyl-1H-indole 162100-42-7 C₉H₈ClN 165.62 3.0 5-CH₃, 6-Cl Unspecified research use

*Estimated based on structural similarity.

Key Observations:
  • Substituent Position : The position of the methylsulfonyl group significantly impacts activity. For example, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole () demonstrates potent COX-2 inhibition due to the electron-withdrawing sulfonyl group enhancing binding affinity. In contrast, this compound lacks reported COX-2 activity, suggesting substituent position (1- vs. 2-/4-) is critical .
  • For instance, AZ20, a kinase inhibitor, incorporates a methylsulfonylcyclopropyl group for enhanced selectivity .
  • LogP Differences: this compound has a lower estimated XLogP3 (2.5) compared to non-sulfonylated analogs like 6-Chloro-1-methyl-1H-indole (XLogP3: 3.0), suggesting improved aqueous solubility .

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-1-(methylsulfonyl)-1H-indole, and how is purity validated?

Methodological Answer:
A common approach involves N-alkylation of 5-chloro-1H-indole using methylsulfonyl chloride under basic conditions. For example, NaH in DMSO can deprotonate the indole NH, enabling nucleophilic substitution with methylsulfonyl groups . Post-synthesis, purification typically employs silica gel column chromatography (hexane/ethyl acetate gradients) . Purity validation requires HPLC (>95% purity) and corroboration via 1H^1H NMR (e.g., characteristic singlet for methylsulfonyl protons at δ ~3.3 ppm) and mass spectrometry (e.g., [M + Na]+^+ peak matching theoretical values) .

Advanced: How does the methylsulfonyl group influence electronic and steric properties in cross-coupling reactions?

Methodological Answer:
The methylsulfonyl moiety is strongly electron-withdrawing, which deactivates the indole ring toward electrophilic substitution but enhances stability in metal-catalyzed reactions (e.g., Suzuki couplings). Steric hindrance from the sulfonyl group can direct regioselectivity; for instance, C-3 substitution is favored over C-2 in palladium-catalyzed reactions. Computational studies (DFT) or Hammett parameters can quantify electronic effects, while X-ray crystallography (e.g., SHELX-refined structures) reveals bond distortions and dihedral angles between the sulfonyl group and indole core .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H^1H NMR : Identifies substituent positions (e.g., deshielded aromatic protons adjacent to Cl or sulfonyl groups) .
  • IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350–1300 cm1 ^{-1}) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond ~1.76 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . SHELX software is widely used for refinement .

Advanced: How to resolve contradictions in reported biological activity (e.g., ATR inhibition vs. cytotoxicity)?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) or compound stability. To address this:

  • Dose-Response Curves : Validate potency (IC50_{50}) across multiple cell lines .
  • Stability Testing : Monitor degradation via HPLC under physiological conditions (e.g., PBS at 37°C) .
  • Off-Target Profiling : Use kinase selectivity panels (e.g., AZ-20’s 442-kinase screen) to rule out non-specific effects .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
  • Formulation : Use co-solvents (DMSO/PEG 400) or liposomal encapsulation. Note: DMSO stock solutions should be stored at -20°C for ≤1 month to prevent decomposition .
  • LogP Adjustment : Reduce hydrophobicity via substituent modification (e.g., replacing methylsulfonyl with polar groups) .

Advanced: How to design SAR studies for enhanced anticancer activity?

Methodological Answer:

  • Core Modifications : Introduce heterocycles at C-6/C-7 (e.g., thiophene for π-stacking) .
  • Substituent Effects : Compare methylsulfonyl with sulfonamide or sulfonic acid groups to balance electronic and solubility properties .
  • MW-Assisted Synthesis : Accelerate analog generation using microwave reactors (e.g., CEM Discover SP) for rapid optimization .

Basic: What are common crystallization challenges, and how are they mitigated?

Methodological Answer:
Poor diffraction quality often stems from disorder or solvent inclusion. Solutions include:

  • Recrystallization : Use mixed solvents (e.g., CH2 _2Cl2 _2/hexane) .
  • Cryocooling : Reduce thermal motion during data collection.
  • SHELX Refinement : Apply TWIN/BASF commands for twinned crystals .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Biochemical Assays : Measure ATR inhibition via phosphorylation of downstream targets (e.g., CHK1) using Western blotting .
  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding by observing thermal stabilization of ATR .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

  • NaH Handling : Use dry DMSO and inert atmosphere to prevent explosive reactions .
  • Waste Disposal : Quench methylsulfonyl chloride derivatives with ethanol before disposal .

Advanced: How to model interactions with biological targets (e.g., ATR kinase)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 5YZ0) to predict binding modes.
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

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